molecular formula C9H18N2O4 B8472647 1-(4,4-Dimethoxy-butyl)-3-hydroxy-imidazolidin-2-one

1-(4,4-Dimethoxy-butyl)-3-hydroxy-imidazolidin-2-one

Cat. No. B8472647
M. Wt: 218.25 g/mol
InChI Key: NKUOVEHYWXMFHV-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a solution of 1-Benzyloxy-3-(4,4-dimethoxy-butyl)-imidazolidin-2-one (1.61 g, 5.22 mmol) in EtOH (50 mL) was added ammonium formate (3.34 g, 52.9 mmol) and 10 wt % Pd/C (50% wet with water, 800 mg) and the mixture was stirred at room temperature for 2 hours. The mixture was vacuum filtered through celite and the cake was washed with EtOH. The solvent was removed from the filtrate under reduced pressure and the thus obtained solid was partitioned between water (10 mL) and CH2Cl2 (50 mL). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated. Purification of the crude material by column chromatography on silica gel (100% EtOAc) provided 0.75 g (66%) of 1-(4,4-Dimethoxy-butyl)-3-hydroxy-imidazolidin-2-one as a colorless oil. ES-MS m/z 241 (M+Na).
Name
1-Benzyloxy-3-(4,4-dimethoxy-butyl)-imidazolidin-2-one
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][N:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH:17]([O:20][CH3:21])[O:18][CH3:19])[C:10]1=[O:22])C1C=CC=CC=1.C([O-])=O.[NH4+]>CCO.[Pd]>[CH3:21][O:20][CH:17]([O:18][CH3:19])[CH2:16][CH2:15][CH2:14][N:11]1[CH2:12][CH2:13][N:9]([OH:8])[C:10]1=[O:22] |f:1.2|

Inputs

Step One
Name
1-Benzyloxy-3-(4,4-dimethoxy-butyl)-imidazolidin-2-one
Quantity
1.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON1C(N(CC1)CCCC(OC)OC)=O
Name
Quantity
3.34 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the cake was washed with EtOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained solid was partitioned between water (10 mL) and CH2Cl2 (50 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography on silica gel (100% EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CCCN1C(N(CC1)O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.